molecular formula C17H20O B1609559 4-(Pentyloxy)biphenyl CAS No. 60003-66-9

4-(Pentyloxy)biphenyl

Cat. No.: B1609559
CAS No.: 60003-66-9
M. Wt: 240.34 g/mol
InChI Key: JOYKGBJTAOKAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentyloxy)biphenyl is an organic compound with the chemical formula C17H20O. It consists of a biphenyl core with a pentyloxy group attached to one of the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pentyloxy)biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)biphenyl undergoes various chemical reactions, including:

    Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pentyloxy)biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)biphenyl depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various coupling and substitution reactions. In biological systems, it may interact with proteins or nucleic acids through hydrophobic interactions and π-π stacking, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pentyloxy)biphenyl is unique due to its specific pentyloxy substitution, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

1-pentoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYKGBJTAOKAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427341
Record name 4-(Pentyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60003-66-9
Record name 4-(Pentyloxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pentyloxy)biphenyl
Reactant of Route 2
Reactant of Route 2
4-(Pentyloxy)biphenyl
Reactant of Route 3
Reactant of Route 3
4-(Pentyloxy)biphenyl
Reactant of Route 4
Reactant of Route 4
4-(Pentyloxy)biphenyl
Reactant of Route 5
Reactant of Route 5
4-(Pentyloxy)biphenyl
Reactant of Route 6
Reactant of Route 6
4-(Pentyloxy)biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.